N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide
Brand Name: Vulcanchem
CAS No.: 1574762-21-2
VCID: VC5174614
InChI: InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m0/s1
SMILES: CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Molecular Formula: C23H22N2O2
Molecular Weight: 358.441

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide

CAS No.: 1574762-21-2

Cat. No.: VC5174614

Molecular Formula: C23H22N2O2

Molecular Weight: 358.441

* For research use only. Not for human or veterinary use.

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide - 1574762-21-2

Specification

CAS No. 1574762-21-2
Molecular Formula C23H22N2O2
Molecular Weight 358.441
IUPAC Name N-(2-benzoylphenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide
Standard InChI InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m0/s1
Standard InChI Key HVHQOYMDLQQMHG-KRWDZBQOSA-N
SMILES CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide integrates three critical domains:

  • Benzophenone backbone: A 2-benzoylphenyl group provides planar aromaticity and π-π stacking potential.

  • (1S)-1-Phenylethylamine: A chiral center at the ethylamine nitrogen induces stereochemical complexity.

  • Acetamide bridge: Links the aromatic and amine groups, enabling conformational flexibility.

The IUPAC name—N-(2-benzoylphenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide—reflects this arrangement. Key identifiers include:

PropertyValue
CAS No.1574762-21-2
Molecular FormulaC₂₃H₂₂N₂O₂
Molecular Weight358.441 g/mol
SMILESCC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
InChIKeyHVHQOYMDLQQMHG-KRWDZBQOSA-N

The stereospecific (1S) configuration distinguishes it from diastereomers, impacting biological interactions .

Synthesis and Production Methods

Industrial-Scale Synthesis

Commercial production employs continuous flow reactors to optimize yield (typically >70%) and purity (>95%). Key steps include:

  • Alkylation of 2-aminobenzophenone: Reacted with (1S)-1-phenylethylamine in acetonitrile under N₂.

  • Acetamide formation: Coupling via carbodiimide-mediated activation with acetic acid derivatives.

  • Purification: Chromatography (Hex/EtOAc) isolates the target compound .

Laboratory-Scale Protocols

Small-scale syntheses adapt modular ligand strategies from Ni(II)-complex studies :

  • Reagents: Ni(OAc)₂·4H₂O, glycine, K₂CO₃ in methanol.

  • Conditions: 60–70°C, 1–24 hours, yielding diastereomeric complexes.

  • Steric effects: Bulkier substituents (e.g., n-Pr, Bn) slow reaction rates but improve diastereoselectivity (up to 75:25) .

Stereochemical Considerations and Configurational Stability

Stereogenic Nitrogen Dynamics

The ethylamine nitrogen exhibits configurational stability, enabling diastereomer separation. X-ray crystallography of analogous Ni(II) complexes confirms (S_C R_N) configurations dominate when R = n-Pr or Bn . Key findings:

  • Diastereomer ratios: R = Me (50:50) → R = Bn (75:25) .

  • NMR shifts: Methyl protons at δ 2.5–2.9 ppm in major diastereomers vs. δ 1.75–2.2 ppm in minors .

Conformational Analysis

Deviations from planarity (14.4° in benzophenone rings) minimize steric clashes between aryl groups and glycine moieties . Torsional strain between Ni(II) and acetamide oxygen further distorts geometry.

Applications in Pharmaceutical Research

Lead Compound Development

The compound serves as a scaffold for:

  • Anticancer agents: Modulating apoptosis pathways via Bcl-2 inhibition.

  • Anti-inflammatories: COX-2 selectivity over COX-1 (predicted IC₅₀ ratio 1:15).

Chemical Biology Probes

  • Photoaffinity labeling: Benzophenone’s UV crosslinking capability tags target proteins.

  • Isotope-labeled tracers: ¹³C/¹⁵N variants track metabolic pathways.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Distinct methyl shifts (δ 1.54 ppm for (1S)-CH₃) confirm stereochemistry .

  • X-ray crystallography: Resolves absolute configurations (CCDC deposition pending) .

Chromatography

  • HPLC: Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • Chiral GC: Enantiomeric excess >98% using β-cyclodextrin phases.

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